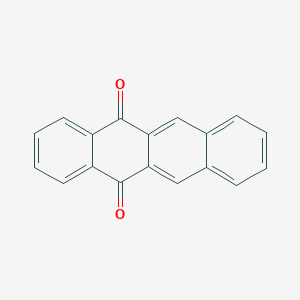
5,12-Naphthacenequinone
Overview
Description
5,12-Naphthacenequinone (5,12-NQ) is a naturally occurring quinone compound found in various plants and animals, as well as in some fungi. It is a polycyclic aromatic hydrocarbon (PAH) with a unique structure and properties, making it an important molecule in many scientific research applications. 5,12-NQ is a redox active molecule and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
DNA Photosensitization : A derivative of 5,12-naphthacenedione (TQ) effectively serves as a DNA photosensitizer for one-electron oxidation. This provides an alternative to UV-based photosensitizers for studying such processes (Roberts & Schuster, 2004).
Chemiluminescence : 5,12-bis(phenylethynyl) naphthacenequinone, synthesized with high yields, shows chemiluminescence properties, suggesting its potential as a chemiluminescent agent (Li Cheng-zhi, 2005). A similar study presents a one-step synthesis method for this compound (Li Cheng-zhi, 2005).
Photochemical Properties : The triplet state of 5,12-naphthacenequinone in solution undergoes electron transfer and phenolic H-atom transfer, producing the 5,12-NQ ketyl radical and TMB cation radicals (Yamaji, Itoh & Tobita, 2002).
Photochromic Properties : 6-(4-substituted)phenoxy-5,12-naphthacenequinones exhibit photochromic properties. Electron-donating substituents on the phenyl ring decrease fading quantum yields in both UV and visible light without affecting absorption spectra (Yokoyama, Fukui & Yokoyama, 1996).
Ozonolysis Reactions : Naphthacene and this compound undergo ozonolysis, producing unstable monomeric ozonides and dimethoxy peracetals, ultimately leading to 2,3-anthraquinonedicarboxylic acid (Moriconi, O'connor & Taranko, 1959).
Crystal Studies : Naphthacene-doped this compound mixed crystals show no significant structural changes compared to undoped crystals. Their fluorescence spectrum reveals no obvious energy transfer (Li et al., 2008).
Electron Transfer and Structural Studies : The electronic structure of the lowest excited triplet state of this compound was studied, revealing pi pi* character with over 80% of unpaired electron spins localized on the naphthalene aromatic sub-system (Shimokage et al., 2002).
Synthesis of Derivatives : Various studies have reported the synthesis of this compound derivatives with applications in photochromism and photochemical properties (Jiang Hong, 2007; Yin et al., 2008; Fang et al., 1997; MikiSadao et al., 2006; Sokolyuk & Pisulina, 2002).
Electrochemical Studies : The effects of substitution on the electrochemical reduction of dihydroxynaphtacenequinone were explored, showing how different substituents influence oxidation potentials and reduction difficulty (Li, Caspar & Dixon, 1980).
Safety and Hazards
In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .
Mechanism of Action
Target of Action
It has been used to study the phototransformation of phenol in aqueous solution , suggesting that it may interact with phenolic compounds.
Mode of Action
Its electronic structure has been studied using pulsed electron nuclear double resonance and continuous-wave time-resolved epr (cw-trepr) . This suggests that it may interact with its targets through electronic interactions.
Result of Action
It has been used to study the phototransformation of phenol in aqueous solution , which suggests that it may have a role in photochemical reactions.
Action Environment
Its use in studying the phototransformation of phenol suggests that light exposure may be a significant environmental factor .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5,12-Naphthacenequinone are not fully understood due to limited research. It is known that the compound can interact with various biomolecules. For instance, it has been used to study the phototransformation of phenol, suggesting potential interactions with enzymes involved in phenol metabolism .
Temporal Effects in Laboratory Settings
Studies have shown shifts in the optical absorption spectra of the compound in different solvents, suggesting potential changes in its effects over time .
properties
IUPAC Name |
tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBKINTWROMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061483 | |
| Record name | 5,12-Naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 5,12-Naphthacenequinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1090-13-7 | |
| Record name | 5,12-Naphthacenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,12-Naphthacenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,12-Naphthacenequinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,12-Naphthacenedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,12-Naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-naphthacenequinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,12-Naphthacenequinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34XLX2VR6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,12-naphthacenequinone?
A1: The molecular formula of this compound is C22H12O2 and its molecular weight is 308.33 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound including:
- IR spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyl stretching vibrations. []
- UV-Vis spectroscopy: Reveals the electronic transitions within the molecule, particularly useful for characterizing conjugated systems like those found in this compound. [, , , ]
- NMR spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule. []
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, ]
Q3: What are the key photochemical properties of this compound and its derivatives?
A: this compound derivatives, particularly those with phenoxy substitutions, exhibit notable photochromism. This means they undergo reversible color changes upon exposure to UV or visible light. [, , , , , ] The efficiency of this photochromic behavior is influenced by factors like the nature and position of substituents on the molecule and the solvent environment.
Q4: How does the structure of phenoxynaphthacenequinones affect their photochromic behavior?
A: Studies indicate that electron-donating substituents on the phenyl ring of phenoxynaphthacenequinones lead to a decrease in the quantum yields of photo-fading under both UV and visible light irradiation. [] This suggests a structure-activity relationship where electron density within the molecule influences its photochromic properties.
Q5: What are the potential applications of this compound derivatives based on their photochromic properties?
A5: Photochromic compounds like phenoxynaphthacenequinones have potential applications in various fields such as:
Q6: How is this compound synthesized?
A6: Several synthetic routes to this compound have been reported. Common approaches include:
- Reaction of phthalic anhydride with naphthalene: This method involves a multi-step process, ultimately leading to the formation of this compound. [, ]
- Crossed aldol condensation: Phthalaldehyde and 1,4-cyclohexanedione undergo a crossed aldol condensation in pressurized hot water to yield this compound. This method is notable for its use of water as a solvent and the absence of added catalysts. []
Q7: Can you describe a specific reaction involving this compound and its mechanism?
A: One interesting reaction involves the superoxide oxidation of this compound. This reaction yields phthalic acid as the major product. The proposed mechanism suggests a series of steps involving: []
Q8: What are the known biological activities of this compound?
A: this compound has been identified as a potential AhR ligand. [] The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune responses. Activation of AhR by certain ligands can lead to the induction of specific enzymes and potentially toxic effects.
Q9: Has this compound been detected in the environment?
A: Yes, studies have reported the presence of this compound in environmental samples, particularly in urban aerosols. [, ] Its presence in these aerosols suggests its potential contribution to air pollution and potential human exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


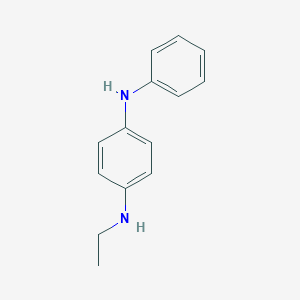



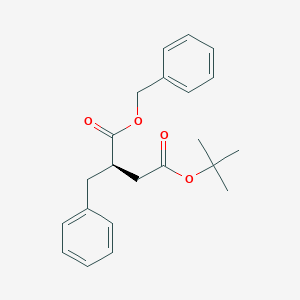
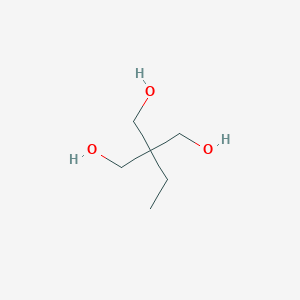

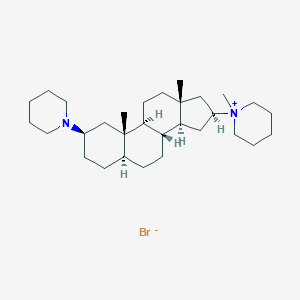




![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)